Kinase Selectivity Shift: 4-Oxo vs. 4-Amino Substitution in Pyrazolo[3,4-d]pyrimidines
The target compound's 4-oxo group is a critical pharmacophoric element that distinguishes it from the 4-amino analogs PP1 and PP2. While PP1 and PP2 are potent Src family kinase inhibitors (IC50 values: PP1 inhibits Lck at 5 nM and FynT at 6 nM), the 4-oxo substituted pyrazolo[3,4-d]pyrimidine class is associated with CDK and CRK inhibition, as demonstrated by the [1,3,6]-trisubstituted series which shows selectivity for CDK2/E, CDK5/p35, and CDK9 over other kinases [1]. This fundamental shift in kinase targeting is driven by the carbonyl oxygen's ability to accept a hydrogen bond from the kinase hinge region, a different binding mode than the hydrogen-bond-donating 4-amino group [2].
| Evidence Dimension | Primary kinase target class based on core scaffold pharmacophore |
|---|---|
| Target Compound Data | Predicted CDK/CRK inhibitor profile (4-oxo pharmacophore); no direct IC50 data available for this specific compound |
| Comparator Or Baseline | PP1 (1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Src family kinase inhibitor, Lck IC50 = 5 nM, FynT IC50 = 6 nM |
| Quantified Difference | Fundamental shift from Src-family kinase inhibition (4-amino) to predicted CDK/CRK inhibition (4-oxo); quantitative selectivity ratio cannot be calculated without direct profiling data for the target compound |
| Conditions | Biochemical kinase inhibition assays; PP1 data from Hanke et al., 1996; class inference from Caligiuri et al., 2006 |
Why This Matters
This distinction is critical for researchers selecting chemical probes for specific kinase families; a 4-oxo compound is inappropriate for Src-family studies and a 4-amino compound would be unsuitable for CDK-targeted research.
- [1] Caligiuri, M. et al. (2006) 'Chemical proteomics and characterization of [1,3,6]-trisubstituted-pyrazolo[3,4-d]-pyrimidin-4-ones: A novel class of selective CDK/CRK inhibitors', Cancer Research, 66(8_Supplement), p. 364. View Source
- [2] Hanke, J. H. et al. (1996) 'Discovery of a Novel, Potent, and Src Family-selective Tyrosine Kinase Inhibitor. Study of Lck- and FynT-dependent T Cell Activation', Journal of Biological Chemistry, 271(2), pp. 695-701. View Source
